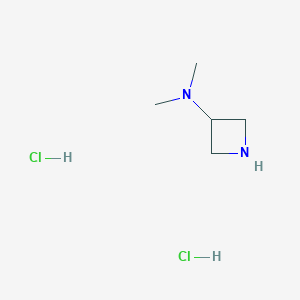

N,N-dimethylazetidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-7(2)5-3-6-4-5;;/h5-6H,3-4H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXXDTCOJUYKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622602 | |

| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124668-49-1 | |

| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylazetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: N,N-dimethylazetidin-3-amine dihydrochloride

CAS Number: 124668-49-1

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of N,N-dimethylazetidin-3-amine dihydrochloride, a key building block in contemporary medicinal chemistry. It includes detailed information on its chemical properties, synthesis, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Properties

This compound is a stable, water-soluble salt of the parent amine. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry due to its ability to impart desirable pharmacokinetic properties to drug candidates.[1]

| Property | Value | Reference |

| CAS Number | 124668-49-1 | [2][3] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 173.08 g/mol | [3] |

| IUPAC Name | N,N-dimethylazetidin-3-amine;dihydrochloride | [3] |

| SMILES | Cl.Cl.CN(C)C1CNC1 | [3] |

| InChIKey | DHXXDTCOJUYKOQ-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective strategy involves the reductive amination of a suitable N-protected azetidin-3-one precursor, followed by deprotection and salt formation. Below is a detailed, multi-step experimental protocol adapted from established methods for the synthesis of substituted azetidines.

General Synthetic Workflow

The overall process can be visualized as a three-stage workflow: preparation of the protected azetidinone, reductive amination to introduce the dimethylamino group, and final deprotection with salt formation.

Detailed Experimental Protocol (Illustrative)

This protocol describes the synthesis starting from N-benzyl-azetidin-3-one.

Step 1: Reductive Amination of N-benzyl-azetidin-3-one

-

To a stirred solution of N-benzyl-azetidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add a 40% aqueous solution of dimethylamine (2.0 eq).

-

Stir the mixture for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-benzyl-N,N-dimethylazetidin-3-amine.

Step 2: Deprotection and Dihydrochloride Salt Formation

-

Dissolve the crude product from Step 1 in methanol (MeOH).

-

Add palladium on carbon (10% Pd/C) (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24 hours at room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to obtain the free base, N,N-dimethylazetidin-3-amine.

-

Dissolve the resulting free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Applications in Drug Discovery: Kinase Inhibitors

The N,N-dimethylazetidin-3-amine moiety is frequently incorporated into small molecule inhibitors targeting protein kinases. Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4] The azetidine ring serves as a rigid scaffold that can orient functional groups into the ATP-binding pocket of the kinase, while the dimethylamino group often provides a key hydrogen bond acceptor or a basic handle to improve solubility and cell permeability.

Role in Kinase Inhibition

Molecules containing the 3-(dimethylamino)azetidine group have been developed as inhibitors for various kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others involved in cell proliferation and survival pathways.

The general mechanism involves the inhibitor competing with ATP for binding to the kinase's active site. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives oncogenic processes.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is considered a toxic compound and direct contact with skin, eyes, and the respiratory system should be avoided. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

N,N-Dimethylazetidin-3-amine Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethylazetidin-3-amine dihydrochloride is a heterocyclic organic compound that belongs to the azetidine class of molecules. Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique structural and physicochemical properties make them valuable building blocks in the design of novel therapeutics. This technical guide provides an overview of the known properties of this compound, along with a broader discussion of the synthesis and significance of azetidine-containing compounds in drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 173.08 g/mol | [1] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |

| CAS Number | 124668-49-1 | [1][2] |

| IUPAC Name | N,N-dimethylazetidin-3-amine;dihydrochloride | [1] |

| Synonyms | 3-(Dimethylamino)azetidine dihydrochloride | [3] |

| Physical Form | Solid | |

| Purity | Typically >97% | [2] |

| Storage Conditions | Room temperature |

Synthesis of Azetidine Derivatives: A General Overview

A generalized workflow for the synthesis of functionalized azetidines often involves the intramolecular cyclization of a suitably substituted acyclic precursor.

Caption: A generalized workflow for the synthesis of substituted azetidines.

Role in Medicinal Chemistry and Drug Development

The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry. Its incorporation into drug candidates can offer several advantages over more common saturated heterocycles like piperidine and pyrrolidine, including:

-

Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, which are desirable properties for drug candidates.

-

Metabolic Stability: The compact and rigid structure of the azetidine ring can confer resistance to metabolic degradation.

-

Novel Chemical Space: The use of azetidines allows for the exploration of novel three-dimensional chemical space, providing opportunities for new intellectual property.

-

Bioisosteric Replacement: Azetidines can serve as bioisosteres for other cyclic and acyclic moieties, enabling fine-tuning of a compound's pharmacological profile.

This compound, as a functionalized building block, is used as an intermediate in the synthesis of more complex molecules, such as fluorescent dyes and organometallic complexes.[4] In the context of drug discovery, it is utilized in the preparation of compounds for the treatment of various diseases. For instance, it has been cited in patents related to the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) for conditions like cystic fibrosis and inhibitors of the JAK/TYK2 pathway for inflammatory and autoimmune diseases.[5][6][7]

The general significance of azetidine derivatives in drug development is illustrated in the following diagram.

Caption: The role of the azetidine scaffold in modern drug discovery.

Safety Information

This compound is considered a toxic compound.[4] Standard laboratory safety protocols should be strictly followed when handling this substance, including the use of personal protective equipment to avoid direct contact with skin, eyes, and the respiratory system.[4] Waste disposal should be carried out in accordance with institutional and regulatory guidelines.[4]

Conclusion

This compound is a valuable chemical entity for synthetic and medicinal chemists. While specific experimental and biological data for this compound are sparse in publicly accessible literature, the broader importance of the azetidine core in developing next-generation therapeutics is well-established. Researchers and drug development professionals can leverage building blocks like this compound to construct novel molecules with potentially improved pharmacological properties. Further research and publication of detailed experimental procedures involving this compound would be beneficial to the scientific community.

References

- 1. This compound | CAS 124668-49-1 [matrix-fine-chemicals.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. N,N-dimethylazetidin-3-amine hydrochloride | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]

- 5. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]

- 6. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 7. WO2017060874A1 - N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of N,N-dimethylazetidin-3-amine Dihydrochloride

This technical guide provides a comprehensive overview of the core physical properties of N,N-dimethylazetidin-3-amine dihydrochloride, tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

This compound is a chemical compound used as an intermediate in organic synthesis.[1] The following table summarizes its key physical properties. There appears to be some discrepancy across public databases regarding the monochloride and dichloride salts. This guide focuses on the dihydrochloride form as specified.

| Property | Value | Source |

| IUPAC Name | N,N-dimethylazetidin-3-amine;dihydrochloride | [2] |

| CAS Number | 124668-49-1 | [2][3] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1][2] |

| Molecular Weight | 173.08 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Melting Point | 183-184°C | [1] |

| Solubility | Soluble in water and alcohol solvents, slightly soluble in non-polar solvents.[1] |

Note: Some databases show data for the hydrochloride (monochloride) salt, which has a molecular formula of C₅H₁₃ClN₂ and a molecular weight of approximately 136.62 g/mol .[4]

Experimental Protocols

General Protocol for Melting Point Determination:

A calibrated melting point apparatus is used. A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a slow, controlled rate. The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

General Protocol for Solubility Assessment:

A qualitative assessment of solubility can be performed by adding a small, measured amount of this compound to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the substance is observed for dissolution. This can be done at room temperature and with heating to determine temperature effects on solubility.

Diagrams

The following diagrams illustrate key relationships and workflows relevant to the characterization of this compound.

References

N,N-dimethylazetidin-3-amine Dihydrochloride: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N,N-dimethylazetidin-3-amine dihydrochloride. The information is curated to assist researchers and professionals in the fields of chemistry and drug development in effectively utilizing this compound. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.

Core Solubility Data

This compound is generally characterized by its good solubility in polar solvents, a critical attribute for its application in various chemical syntheses and pharmaceutical research.

Quantitative Solubility Data

While experimentally determined quantitative solubility data in various solvents and conditions is not extensively published in peer-reviewed literature, a predicted aqueous solubility is available.

| Solvent | Solubility | Method | Source |

| Water | 3.84 mg/mL | Calculated | Ambeed |

| Water | Very Soluble (LogS = -1.2) | Calculated | Ambeed[1] |

Qualitative Solubility Data

Qualitative assessments consistently indicate the compound's high polarity and subsequent solubility characteristics.

| Solvent Class | Solubility Description | Source |

| Water | Soluble | ChemBK |

| Alcohols | Soluble | ChemBK |

| Non-polar Solvents | Slightly Soluble | ChemBK[2] |

Experimental Protocols for Solubility Determination

To facilitate further research and verification of the solubility of this compound, this section outlines standard experimental protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Kinetic Solubility Determination: High-Throughput Nephelometric Assay

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. It is often used in early drug discovery for rapid screening.

Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Liquid handling robotics for serial dilutions

-

A plate reader capable of nephelometry (light scattering measurement)

Procedure:

-

Preparation of Compound Plate: In a 96-well plate, perform serial dilutions of the DMSO stock solution of this compound.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution from the DMSO plate to a corresponding well in a new 96-well plate containing the aqueous buffer. This rapid change in solvent polarity will induce precipitation of compounds with low aqueous solubility.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed, compared to a blank, is considered the kinetic solubility.

Visualizing the Experimental Workflow

To provide a clear understanding of the process, the following diagram illustrates the workflow for the thermodynamic solubility shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

N,N-dimethylazetidin-3-amine Dihydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylazetidin-3-amine dihydrochloride is a substituted azetidine compound utilized as a building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structural features make it a valuable component in medicinal chemistry for the exploration of new chemical entities. This guide provides a comprehensive overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. Adherence to these guidelines is crucial to mitigate potential risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 124668-49-1 |

| Molecular Formula | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 173.08 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

| Solubility | Soluble in water |

| Storage Temperature | Room temperature |

Toxicological Information

-

Acute Oral Toxicity: Harmful if ingested.

-

Skin Irritation: Causes skin irritation upon direct contact.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

Due to the lack of comprehensive toxicological studies, this compound should be handled with care, assuming it may have other potential health effects.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following diagram outlines the recommended PPE.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and ground all equipment when handling large quantities.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store at room temperature.[1]

-

Protect from moisture.

Emergency Procedures

First-Aid Measures

The following table outlines the recommended first-aid procedures in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow the procedures outlined in the workflow diagram below.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are not widely available in peer-reviewed literature. Researchers should develop their own standard operating procedures (SOPs) based on the specific requirements of their synthetic route and in accordance with the safety information provided in this guide. General considerations for its use as a reactant or intermediate include:

-

Reaction Setup: All reactions should be conducted in a well-ventilated chemical fume hood. Glassware should be properly dried, and reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: As a solid, it can be added to the reaction mixture in portions. If a solution is required, it should be prepared in a suitable, dry solvent.

-

Monitoring the Reaction: Reaction progress should be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture should be quenched appropriately. Extraction and purification steps, such as column chromatography, should be carried out with adequate ventilation and personal protective equipment.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste.

-

Dispose of unused material and contaminated waste in a licensed hazardous waste disposal facility.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By implementing the safety and handling procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. A thorough understanding of the hazards, the consistent use of appropriate personal protective equipment, and adherence to established emergency procedures are paramount for the safe utilization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of N,N-dimethylazetidin-3-amine Dihydrochloride

This guide provides a comprehensive overview of the synthetic routes for this compound, a valuable building block in medicinal chemistry. The synthesis is detailed through a multi-step process involving the formation of a protected azetidine intermediate, followed by reductive amination, deprotection, and final salt formation.

Synthetic Pathway Overview

The most common and well-documented synthetic strategy for this compound involves a three-step sequence starting from a protected azetidin-3-one. The general pathway is as follows:

-

Reductive Amination: A protected azetidin-3-one, such as 1-Boc-azetidin-3-one or 1-benzhydrylazetidin-3-one, is reacted with dimethylamine in the presence of a reducing agent to yield the corresponding protected N,N-dimethylazetidin-3-amine.

-

Deprotection: The protecting group (Boc or benzhydryl) is removed from the azetidine nitrogen to afford the free base, N,N-dimethylazetidin-3-amine.

-

Salt Formation: The free base is then treated with hydrochloric acid to produce the stable dihydrochloride salt.

This guide will focus on the synthetic route commencing with the readily available 1-Boc-azetidin-3-one.

Experimental Protocols

Step 1: Reductive Amination of 1-Boc-azetidin-3-one

This procedure details the formation of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate via reductive amination.

Reaction Scheme:

commercial availability of N,N-dimethylazetidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key applications of N,N-dimethylazetidin-3-amine dihydrochloride, a versatile building block in synthetic and medicinal chemistry.

Commercial Availability

This compound (CAS No. 124668-49-1) is readily available from a range of commercial suppliers. The compound is typically offered in various quantities with purities suitable for research and development purposes. A related compound, the monohydrochloride salt (CAS No. 935670-07-8), is also commercially available.

| Supplier | CAS Number | Molecular Formula | Purity |

| Manchester Organics | 124668-49-1 | C₅H₁₄Cl₂N₂ | Not specified |

| Sigma-Aldrich | 124668-49-1 | C₅H₁₄Cl₂N₂ | ≥97% |

| Matrix Fine Chemicals | 124668-49-1 | C₅H₁₄Cl₂N₂ | Not specified |

| AChemBlock | 124668-49-1 | C₅H₁₄Cl₂N₂ | 97% |

| LookChem | 935670-07-8 (monohydrochloride) | C₅H₁₃ClN₂ | >95% |

| Guidechem | 935670-07-8 (monohydrochloride) | C₅H₁₃ClN₂ | 97% |

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 124668-49-1 | Matrix Fine Chemicals[1] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | Matrix Fine Chemicals[1] |

| Molecular Weight | 173.09 g/mol | AChemBlock |

| IUPAC Name | This compound | AChemBlock |

| Topological Polar Surface Area (TPSA) | 28.3 Ų | Ambeed |

| Hydrogen Bond Donors | 1 | Ambeed |

| Hydrogen Bond Acceptors | 2 | Ambeed |

| Rotatable Bonds | 1 | Ambeed |

Key Applications & Experimental Protocols

This compound is a valuable reagent, primarily utilized as a nucleophilic building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its azetidine core is a desirable motif in drug design. Below are detailed experimental protocols for its use in two common synthetic transformations.

Note: A detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature. The protocols below describe its application as a starting material. Specific analytical data, such as NMR peak lists and HPLC retention times, are typically provided on the Certificate of Analysis from the commercial supplier upon purchase.

Reductive Amination

This protocol describes a general method for the reductive amination of an aldehyde using this compound, as adapted from patent literature. This reaction is fundamental for forming carbon-nitrogen bonds.

Methodology:

-

A suspension of 3-(dimethylamino)azetidine dihydrochloride (1.0 to 2.0 equivalents) and triethylamine (2.0 to 4.0 equivalents) in 1,2-dichloroethane is stirred at room temperature for 10 minutes.

-

The aldehyde (1.0 equivalent), sodium triacetoxyborohydride (2.0 equivalents), and acetic acid (0.6 to 4.0 equivalents) are successively added to the suspension.

-

The reaction mixture is stirred at room temperature for approximately 20 hours. The progress of the reaction can be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is diluted with dichloromethane (DCM).

-

The organic phase is washed with a saturated aqueous solution of NaHCO₃ and/or a saturated aqueous solution of NH₄Cl.

-

The organic phase is dried over sodium sulfate and concentrated under reduced pressure.

-

The resulting residue can be used as is or purified by flash column chromatography to yield the final product.

Nucleophilic Aromatic Substitution (SNAr)

This protocol details the use of this compound in a nucleophilic aromatic substitution (SNAr) reaction to synthesize precursors for EGFR inhibitors.[2][3]

Methodology:

-

To a solution of the fluoro-nitro-pyrimidine starting material (1.0 equivalent) in dimethylacetamide (DMA), add this compound (approximately 1.0 to 1.5 equivalents).

-

The reaction mixture is heated to 100 °C for 30 minutes to 2 hours. The reaction progress should be monitored.

-

If the reaction is incomplete, an additional portion of N,N-dimethylazetidin-3-amine can be added, and heating continued.

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The crude product is purified directly by ion exchange chromatography using an SCX (Strong Cation Exchange) column to isolate the desired product.

References

Structural Analogs of N,N-dimethylazetidin-3-amine Dihydrochloride: A Technical Overview for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and synthetic tractability. As a four-membered nitrogen-containing heterocycle, it serves as a versatile building block in the design of novel therapeutic agents. This technical guide focuses on the structural analogs of N,N-dimethylazetidin-3-amine dihydrochloride, exploring their synthesis, biological activities, and structure-activity relationships (SAR). The insights presented herein aim to provide a valuable resource for researchers engaged in the discovery and development of novel azetidine-based pharmaceuticals. Azetidine-containing compounds have shown promise in a variety of therapeutic areas, including oncology and neuroscience.[1][2]

Core Structure and Analogs

N,N-dimethylazetidin-3-amine features a central azetidine ring with a dimethylamino group at the 3-position. Structural analogs can be generated by modifying substituents on the azetidine nitrogen, varying the substitution at the 3-position, or altering the substitution pattern on the amino group. The exploration of these modifications has led to the discovery of compounds with a wide range of pharmacological activities.

Biological Activities of Azetidine Analogs

Azetidine derivatives have been investigated for a multitude of biological activities, demonstrating their potential as modulators of various cellular targets.

Anticancer Activity

Azetidine-based compounds have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines.[1] One of the key mechanisms of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Analogs of N,N-dimethylazetidin-3-amine have been designed as STAT3 inhibitors, which can suppress tumor cell growth and induce apoptosis.[3] For instance, certain azetidine-2-carboxamides have demonstrated sub-micromolar potency in STAT3 DNA-binding assays.[3]

GABA Uptake Inhibition

Derivatives of azetidine have been explored as conformationally constrained analogs of gamma-aminobutyric acid (GABA) and beta-alanine, showing potential as GABA uptake inhibitors.[4] These compounds target the GABA transporters (GATs), particularly GAT-1 and GAT-3.[4] Modifications of the azetidine ring, including the introduction of acetic acid moieties or carboxylic acid functions, have yielded compounds with significant inhibitory potency.[4]

Quantitative Data on Azetidine Analogs

The following tables summarize the biological activity of various structural analogs of N,N-dimethylazetidin-3-amine.

| Compound ID | Structure | Target | Activity (IC50) | Cancer Cell Line | Reference |

| STAT3 Inhibitors | |||||

| 5a | R-azetidine-2-carboxamide derivative | STAT3 DNA-binding | 0.55 µM | - | [3] |

| 5o | Salicylate analogue | STAT3 DNA-binding | 0.38 µM | - | [3] |

| 8i | Benzohydroxamic acid analogue | STAT3 DNA-binding | 0.34 µM | - | [3] |

| 7e, 7f, 7g, 9k | Various azetidine analogues | STAT3-mediated cellular activity | - | Breast tumor cells | [3] |

| GABA Uptake Inhibitors | |||||

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 +/- 0.67 µM | - | [4] |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 +/- 0.77 µM | - | [4] |

| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 +/- 4.5 µM | - | [4] |

| 18b | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 +/- 3.3 µM | - | [4] |

| 18e | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 +/- 4.7 µM | - | [4] |

Experimental Protocols

General Synthesis of Azetidine Analogs

The synthesis of substituted azetidines can be achieved through various synthetic routes. A common method involves the intramolecular cyclization of haloamines. For instance, 1-alkyl-2-(trifluoromethyl)azetidines can be formed via the intramolecular cyclization of the corresponding precursor in the presence of a strong base like LiHMDS in THF.[5] Another approach is the iodocyclization of homoallyl amines to yield functionalized 2-(iodomethyl)azetidine derivatives.[5]

STAT3 DNA-Binding Assay (EMSA)

The inhibitory activity of compounds on STAT3 DNA binding can be assessed using an Electrophoretic Mobility Shift Assay (EMSA).[3]

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells containing activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

-

Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the test compounds for 30 minutes at room temperature.

-

Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that specifically binds to STAT3 and incubate further.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Quantification: Quantify the bands corresponding to the STAT3:DNA complexes using imaging software (e.g., ImageJ).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

GABA Uptake Inhibition Assay

The potency of compounds as GABA uptake inhibitors is determined by measuring the inhibition of [3H]GABA uptake into cells or synaptosomes.[6]

-

Cell/Synaptosome Preparation: Prepare primary cultures of neurons or synaptosomal fractions from brain tissue.

-

Incubation: Pre-incubate the cells or synaptosomes with the test compound at various concentrations.

-

Uptake Initiation: Initiate GABA uptake by adding a solution containing [3H]GABA.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50) by non-linear regression analysis of the concentration-response curves.[6]

Visualizations

Caption: Inhibition of the STAT3 signaling pathway by azetidine analogs.

Caption: Experimental workflow for GABA uptake inhibition assay.

Conclusion

The structural framework of this compound provides a fertile ground for the design of novel therapeutic agents. The analogs discussed in this guide highlight the diverse pharmacological activities that can be achieved through systematic structural modifications of the azetidine core. The presented data and experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry. Continued exploration of the chemical space around the azetidine scaffold is anticipated to yield next-generation drug candidates with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent conformational rigidity, coupled with its ability to introduce favorable physicochemical properties, has positioned it as a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the role of azetidine scaffolds in drug discovery, detailing their synthesis, biological activities, and impact on key pharmacological targets. The content is supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

The Strategic Advantage of the Azetidine Moiety

The utility of the azetidine ring in drug design stems from its unique structural and electronic properties. Positioned between the highly strained aziridine and the more flexible five-membered pyrrolidine, the azetidine ring offers a balance of stability and conformational constraint. This rigidity can pre-organize substituents in a favorable orientation for binding to a biological target, thereby reducing the entropic penalty of binding and potentially increasing potency.[1][2][3]

Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and provides a vector for substitution, allowing for the exploration of chemical space in three dimensions. The incorporation of an azetidine scaffold can also favorably modulate key drug-like properties, such as aqueous solubility, metabolic stability, and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4][5]

Azetidine Scaffolds in Action: Targeting Key Disease Pathways

The versatility of the azetidine scaffold is evident in its successful application across a wide range of therapeutic areas, from oncology to inflammatory diseases and central nervous system (CNS) disorders.[1][3] Azetidine-containing compounds have shown significant activity as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and enzyme inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The rigid azetidine framework is well-suited to orient pharmacophoric groups within the ATP-binding pocket of kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Azetidine-Containing Compounds

| Compound/Drug Name | Target Kinase | IC50 (nM) | Assay Format |

| Cobimetinib | MEK1 | 13 | Biochemical Assay |

| Tofacitinib | JAK3 | 1 | Cell-based Assay |

| Azetidine-Benzoxazole Analog | MerTK | 3.2 | Biochemical Assay |

| 3-(2-Tert-butylphenoxy)azetidine (Hypothetical) | RIPK1 | 75 | ADP-Glo™ Kinase Assay[6] |

Data presented is a compilation from various sources and may include hypothetical examples for illustrative purposes.

GPCR Modulation

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. Azetidine derivatives have been developed as potent and selective modulators of GPCRs.

Table 2: Activity of Azetidine Derivatives at G-Protein Coupled Receptors

| Compound | Target GPCR | Activity | IC50 / EC50 (nM) |

| GLPG0974 | FFA2 (GPR43) | Antagonist | 9 |

| Azetidin-2-ylacetic acid derivative | GAT-1 | Inhibitor | 2,010[7] |

| Azetidine-2,3-dicarboxylic acid (L-trans-ADC) | NMDA Receptor | Agonist | 10,000 (Ki) |

Enzyme Inhibition

Beyond kinases and GPCRs, azetidine scaffolds have been incorporated into inhibitors of various other enzymes implicated in disease.

Table 3: Inhibition of Other Enzymes by Azetidine-Containing Compounds

| Compound | Target Enzyme | IC50 (nM) |

| Azetidine-based chymase inhibitor | Human Chymase | 0.46[8] |

| (R)-azetidine-2-carboxamide analog | STAT3 | 340[9] |

Key Experimental Protocols

Synthesis of a 3-Substituted Azetidine Scaffold

This protocol provides a general methodology for the synthesis of a 3-substituted azetidine, a common motif in medicinally active compounds. The synthesis involves the key step of aza-Michael addition to an activated azetidine intermediate.[10]

Materials:

-

tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

-

Desired N-heterocyclic amine (e.g., pyrrolidine)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add the desired N-heterocyclic amine (1.0 eq) and DBU (1.0 eq).

-

Stir the reaction mixture at 65 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with the addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted azetidine derivative.[10]

In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a common method for determining the inhibitory activity of a compound against a target kinase.[2][11][12]

Materials:

-

Recombinant target kinase

-

Kinase-specific substrate

-

ATP

-

Test compound (azetidine derivative)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the wells of the assay plate, add the kinase, substrate, and test compound in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability Assay (CellTiter-Glo®)

This assay is used to assess the effect of a compound on the viability of cultured cells.[8][13]

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Cell culture medium

-

Test compound (azetidine derivative)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled multiwell plates

Procedure:

-

Seed the cells in the wells of a multiwell plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[8]

Visualizing the Impact: Signaling Pathways and Workflows

Understanding the mechanism of action of azetidine-containing drugs requires visualizing their effects on cellular signaling pathways and the workflows involved in their discovery.

Caption: RIPK1 Signaling Pathway and Point of Intervention for Azetidine Inhibitors.

Caption: STAT3 Signaling Pathway and Mechanism of Azetidine-based Inhibitors.

Caption: FFA2 (GPR43) Signaling Pathways and Antagonism by Azetidine Derivatives.

Caption: A Workflow for the Discovery of Azetidine-Based Kinase Inhibitors.

Conclusion

The azetidine scaffold has firmly established its importance in modern medicinal chemistry. Its unique combination of structural rigidity and synthetic tractability allows for the fine-tuning of pharmacological properties and the development of potent and selective modulators of a wide array of biological targets. The continued development of novel synthetic methodologies to access diverse azetidine derivatives will undoubtedly fuel the discovery of the next generation of innovative medicines. This guide serves as a foundational resource for researchers aiming to leverage the power of the azetidine scaffold in their drug discovery endeavors.

References

- 1. Schematic diagram of RIPK1 domains, interacting proteins, post-translational modifications, and the catalytic enzymes that read or write these modifications [pfocr.wikipathways.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. ADP-Glo™ Kinase Assay [promega.jp]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ch.promega.com [ch.promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 12. promega.com [promega.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

N,N-Dimethylazetidin-3-amine Dihydrochloride: A Versatile Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylazetidin-3-amine dihydrochloride has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its strained four-membered ring system and the presence of a tertiary amine confer unique conformational constraints and physicochemical properties to molecules, making it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of bioactive compounds.

Chemical and Physical Properties

This compound is a white to off-white solid that is typically soluble in water and polar organic solvents. The presence of the dihydrochloride salt enhances its stability and handling properties.

| Property | Value |

| Chemical Formula | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 173.09 g/mol |

| CAS Number | 124668-49-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Synonyms | 3-(Dimethylamino)azetidine dihydrochloride |

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from more readily available precursors. While specific industrial-scale protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized as follows:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Conceptual Synthesis

Step 1: Mesylation of 1-Benzhydryl-3-hydroxyazetidine To a solution of 1-benzhydryl-3-hydroxyazetidine in a suitable solvent such as dichloromethane, triethylamine is added, and the mixture is cooled. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion.

Step 2: Azidation The resulting mesylate is reacted with sodium azide in a polar aprotic solvent like DMF to yield 1-benzhydryl-3-azidoazetidine.

Step 3: Reduction to Amine The azido group is reduced to a primary amine via catalytic hydrogenation using a palladium on carbon catalyst.

Step 4: Reductive Amination The primary amine is then subjected to reductive amination with excess formaldehyde and a reducing agent such as sodium triacetoxyborohydride to introduce the two methyl groups on the nitrogen atom.

Step 5: Deprotection and Salt Formation The benzhydryl protecting group is removed by hydrogenolysis, typically using a palladium hydroxide on carbon catalyst, in the presence of hydrochloric acid to directly afford this compound.

Reactivity and Applications in Drug Discovery

The secondary amine of the azetidine ring is a key functional handle for introducing the N,N-dimethylazetidin-3-amine moiety into target molecules. Common reactions include nucleophilic substitution, reductive amination, and amide bond formation.

Nucleophilic Aromatic Substitution

N,N-dimethylazetidin-3-amine can act as a nucleophile in SNAr reactions with activated aryl or heteroaryl halides. This is a common strategy for incorporating the azetidine scaffold into drug candidates.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of N,N-dimethylazetidin-3-amine Dihydrochloride Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are valuable four-membered heterocyclic scaffolds frequently incorporated into modern pharmaceuticals and bioactive molecules. Their strained ring system imparts unique conformational properties and provides vectors for substitution that can significantly influence pharmacological activity. Specifically, 3-substituted N,N-dimethylazetidine moieties are of growing interest in drug discovery.

This document provides detailed protocols for the synthesis of 3-substituted N,N-dimethylazetidines via nucleophilic substitution, starting from readily available precursors. The primary strategy involves the activation of the 3-hydroxyl group of a protected 3-hydroxyazetidine, followed by displacement with a variety of nucleophiles and subsequent deprotection.

Core Synthetic Strategy

The principal synthetic route for accessing a diverse range of 3-substituted N,N-dimethylazetidines involves a three-step sequence starting from N-protected 3-hydroxyazetidine. This common intermediate is first activated at the 3-position to create a competent leaving group, typically a mesylate or tosylate. This activated intermediate then undergoes nucleophilic substitution with a desired nucleophile. The final step involves the removal of the N-protecting group to yield the target N,N-dimethylazetidin-3-amine derivative, which can be isolated as a dihydrochloride salt.

Caption: General workflow for the synthesis of 3-substituted N,N-dimethylazetidines.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-(dimethylamino)azetidine

This protocol details the synthesis of a key intermediate, 1-Boc-3-(dimethylamino)azetidine, starting from 1-Boc-3-hydroxyazetidine.

Step 1a: Mesylation of 1-Boc-3-hydroxyazetidine

-

Materials:

-

1-Boc-3-hydroxyazetidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DCM or CHCl₃.

-

Add triethylamine or DIPEA (1.5 - 2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 - 1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-(methylsulfonyloxy)azetidine. This intermediate is often used in the next step without further purification.

-

Step 1b: Nucleophilic Substitution with Dimethylamine

-

Materials:

-

Crude 1-Boc-3-(methylsulfonyloxy)azetidine

-

Dimethylamine solution (e.g., 40% in water or 2M in THF)

-

Acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

Dissolve the crude 1-Boc-3-(methylsulfonyloxy)azetidine in a suitable solvent such as acetonitrile or THF.

-

Add an excess of dimethylamine solution (2-5 equivalents).

-

Stir the reaction mixture at room temperature or heat to 50-60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-(dimethylamino)azetidine.

-

| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Boc-3-(methylsulfonyloxy)azetidine | Dimethylamine | MeCN | 60 | 18 | ~85 |

| 1-Benzyl-3-(methylsulfonyloxy)azetidine | Dimethylamine | CHCl₃/Pyrrolidine | 55-60 | 2 | ~90[1] |

Protocol 2: Deprotection and Salt Formation

This protocol describes the removal of the Boc protecting group and the formation of the dihydrochloride salt.

-

Materials:

-

1-Boc-3-(dimethylamino)azetidine

-

Hydrochloric acid (HCl) solution (e.g., 4M in 1,4-dioxane or concentrated HCl in an alcohol like isopropanol)

-

Diethyl ether

-

Methanol

-

-

Procedure:

-

Dissolve 1-Boc-3-(dimethylamino)azetidine in a minimal amount of a suitable solvent like methanol or diethyl ether.

-

Add an excess of the HCl solution (e.g., 4M HCl in 1,4-dioxane) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC or LC-MS).

-

A precipitate of the dihydrochloride salt should form. If not, the product can be precipitated by the addition of diethyl ether.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N,N-dimethylazetidin-3-amine dihydrochloride.

-

| Starting Material | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1-Boc-3-(dimethylamino)azetidine | 4M HCl in Dioxane | Dioxane | Room Temp | 2-4 | >95 |

| 1-Boc-protected amine | Trifluoroacetic acid (TFA) | DCM | 0 to Room Temp | 1-3 | Variable |

Application to Diverse Nucleophiles

The activated intermediate, 1-Boc-3-(methylsulfonyloxy)azetidine, can be reacted with a variety of nucleophiles to generate a library of 3-substituted azetidines. The general procedure is similar to Protocol 1b, with adjustments to the reaction conditions based on the nucleophilicity and steric bulk of the incoming nucleophile.

Caption: Versatility of 1-Boc-3-(methylsulfonyloxy)azetidine in nucleophilic substitution reactions.

General Protocol for Nucleophilic Substitution with Various Nucleophiles

-

Procedure:

-

Dissolve 1-Boc-3-(methylsulfonyloxy)azetidine (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, acetonitrile).

-

Add the nucleophile (1.1 - 2.0 equivalents). If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) should be added to generate the corresponding nucleophilic anion in situ.

-

Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an appropriate aqueous workup to remove excess reagents and salts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify by flash column chromatography.

-

| Nucleophile Type | Example Nucleophile | Base (if required) | Typical Solvent | Typical Temperature (°C) |

| Secondary Amine | Pyrrolidine | - | CHCl₃ | 55-60[1] |

| Thiol | Thiophenol | NaH | DMF | Room Temp |

| Phenol | 4-Methoxyphenol | K₂CO₃ | DMF | 80 |

| Azide | Sodium Azide | - | DMF | 60 |

Troubleshooting and Optimization

-

Low Yield of Mesylation: Ensure anhydrous conditions as methanesulfonyl chloride is sensitive to moisture. Use a sufficient excess of base to neutralize the HCl generated.

-

Competing Elimination: In the nucleophilic substitution step, elimination to form 1-Boc-azetidin-3-ene can be a side reaction, especially with sterically hindered or highly basic nucleophiles. Using a less polar solvent and lower reaction temperatures can sometimes favor substitution over elimination.

-

Incomplete Deprotection: If the Boc deprotection is sluggish, a stronger acid or longer reaction times may be necessary. However, be mindful of the stability of the final product under harsh acidic conditions.

-

Purification Challenges: The final dihydrochloride salts are often highly polar and may be water-soluble. Purification may involve recrystallization rather than chromatography.

Conclusion

The protocols outlined provide a robust and versatile platform for the synthesis of a wide array of 3-substituted N,N-dimethylazetidine derivatives. By activating the 3-hydroxy position of a protected azetidine, researchers can readily introduce diverse functionalities through nucleophilic substitution. These application notes serve as a comprehensive guide for scientists in the pharmaceutical and chemical research sectors to access these valuable building blocks for drug discovery and development.

References

Application Notes and Protocols for N,N-dimethylazetidin-3-amine dihydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N,N-dimethylazetidin-3-amine dihydrochloride as a key building block in the synthesis of potent and selective kinase inhibitors, a critical class of therapeutics in oncology and immunology. The protocols outlined below are based on established synthetic methodologies and provide a framework for the incorporation of the dimethylamino-azetidine moiety into drug candidates.

Introduction

This compound is a versatile cyclic amine building block increasingly utilized in medicinal chemistry. Its rigid four-membered ring structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and three-dimensional conformation, which can enhance target engagement. The dimethylamino group provides a basic handle for salt formation and can participate in crucial hydrogen bonding interactions within the target protein's active site.

This document focuses on the application of this compound in the development of kinase inhibitors, particularly those targeting Aurora Kinase and Epidermal Growth Factor Receptor (EGFR).

Applications in Kinase Inhibitor Synthesis

The primary application of this compound in this context is its use as a nucleophile in aromatic substitution reactions to construct the solvent-front-binding motifs of kinase inhibitors. The azetidine nitrogen displaces a leaving group (typically a halogen) on a heterocyclic core, such as a pyrimidine, to introduce the dimethylamino-azetidine side chain.

Target: Aurora Kinase A

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for cancer therapy. The incorporation of the N,N-dimethylazetidin-3-amine moiety has been shown to yield potent Aurora A kinase inhibitors.

Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. While first and second-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as T790M, necessitates the development of novel inhibitors. The N,N-dimethylazetidin-3-amine scaffold has been successfully incorporated into pyrimidine-based EGFR inhibitors designed to be active against such resistance mutations.[1][2][3]

Quantitative Data

The following tables summarize the biological activity and synthetic yield for representative kinase inhibitors synthesized using this compound.

Table 1: Biological Activity of Pyrimidine-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |

| Compound 3 | Aurora A | < 200 | Not Reported | [4][5] |

| AZD9291 Analog | EGFR (T790M) | 15 | Not Reported | [1] |

Table 2: Synthetic Yield of Key Reaction Step

| Product Compound ID | Reaction Type | Starting Material | Reagent | Yield (%) | Reference |

| Compound 3 | Nucleophilic Aromatic Substitution | (S)-(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone | N,N-dimethylazetidin-3-amine | 26 | [4][5] |

| AZD9291 Analog | Nucleophilic Aromatic Substitution | N1-(2-(4-(acryloyl)piperazin-1-yl)-4-(1H-indol-3-yl)-5-nitrophenyl)-N1-methylethane-1,2-diamine | This compound | Not explicitly stated for this specific analog, but related reactions have yields around 50-60% | [1] |

Experimental Protocols

Protocol 1: Synthesis of an Aurora Kinase Inhibitor (Compound 3)

This protocol describes the nucleophilic aromatic substitution reaction to introduce the N,N-dimethylazetidin-3-amine moiety onto a pyrimidine core.

Materials:

-

(S)-(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (Starting Material)

-

N,N-dimethylazetidin-3-amine

-

1-Pentanol

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

To a solution of (S)-(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (1.0 eq) in 1-pentanol, add N,N-dimethylazetidin-3-amine (2.0 eq).

-

Heat the reaction mixture to 140 °C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by silica gel column chromatography using a gradient of dichloromethane/methanol (e.g., 90:10) to afford the desired product.

Protocol 2: Synthesis of an EGFR Inhibitor Analog

This protocol outlines a general procedure for the synthesis of a pyrimidine-based EGFR inhibitor via a nucleophilic aromatic substitution.

Materials:

-

4-Fluoro-6-((2-(4-(N,N-dimethylaminocrotonyl)piperazin-1-yl)ethyl)amino)-2-(1H-indol-3-yl)-5-nitropyrimidine (Starting Material)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylacetamide (DMA)

-

SCX (Strong Cation Exchange) column for purification

-

To a solution of the starting pyrimidine (1.0 eq) in DMA, add this compound (1.0-1.5 eq) and DIPEA (2.0-3.0 eq).

-

Heat the reaction mixture to 100 °C for 30 minutes to 2 hours.

-

Monitor the reaction for the consumption of the starting material. If the reaction is incomplete, an additional portion of N,N-dimethylazetidin-3-amine can be added.

-

After completion, cool the reaction mixture to room temperature.

-

The crude reaction mixture can be purified directly by ion exchange chromatography using an SCX column to isolate the final product.

Visualizations

Caption: General workflow for the synthesis of kinase inhibitors.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US9732058B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds - Google Patents [patents.google.com]

- 3. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Incorporation of N,N-dimethylazetidin-3-amine Dihydrochloride in Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of the N,N-dimethylazetidin-3-amine moiety into kinase inhibitors, focusing on its role in the development of potent and selective EGFR tyrosine kinase inhibitors. Detailed protocols for synthesis and biological evaluation are provided, along with data presentation and visualization of relevant signaling pathways.

Introduction

The azetidine scaffold has emerged as a valuable component in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while also serving as a versatile bioisostere for other cyclic amines like piperidine. The incorporation of an N,N-dimethylamino group at the 3-position of the azetidine ring can further enhance potency and modulate selectivity by providing an additional site for interaction with the target kinase.

This document focuses on the application of N,N-dimethylazetidin-3-amine dihydrochloride as a building block in the synthesis of kinase inhibitors, with a specific emphasis on its use in the development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.

Data Presentation: Biological Activity of Azetidine-Containing EGFR Inhibitors

The following table summarizes the in vitro inhibitory activities of representative aminopyrimidine-based EGFR inhibitors incorporating a dimethylamino-azetidine moiety. The data highlights the potency of these compounds against wild-type EGFR and clinically relevant mutant forms.

| Compound ID | Target Kinase | IC50 (nM) |

| Compound 1 | EGFR (Wild-Type) | 15 |

| EGFR (L858R/T790M) | 10 | |

| EGFR (del19/T790M) | 9.2 | |

| Lazertinib (YH25448) | EGFR (Wild-Type) | 12 |

| EGFR (L858R/T790M) | 2 | |

| EGFR (del19/T790M) | 1 |

Data is compiled from publicly available literature and patent databases.

Experimental Protocols

Protocol 1: Synthesis of an Aminopyrimidine-Based EGFR Inhibitor Incorporating N,N-dimethylazetidin-3-amine

This protocol outlines the synthesis of a key intermediate and its subsequent coupling with this compound, based on procedures described in patent literature (e.g., US9593098B2).

Materials:

-

Intermediate 18 (N-(5-((4-chloro-5-methylpyrimidin-2-yl)amino)-4-methoxy-2-morpholinophenyl)acrylamide)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask, dissolve Intermediate 18 (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add DIPEA (3 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the subsequent nucleophilic substitution.

-

Addition of Azetidine Moiety: Add this compound (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against EGFR kinases.

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Synthesized inhibitor compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the inhibitor compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the poly(Glu, Tyr) substrate.

-

Inhibitor Addition: Add the diluted inhibitor compound to the wells. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).

-